molecular formula C12H18FN B1530255 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene CAS No. 1184231-96-6

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene

Cat. No. B1530255
M. Wt: 195.28 g/mol
InChI Key: MFMDEWUKBFLACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene (AMPF) is a synthetic organic compound that has been studied for its potential applications in organic synthesis and scientific research. AMPF is an interesting compound due to its unique structure and the ability to be used for various purposes.

Scientific Research Applications

Analytical and Synthetic Applications

  • Serum Amino Acids Determination : A study explored the use of 1-fluoro-2,4-dinitrobenzene with amino acids as an assay procedure for serum amino acids, suggesting a role in biochemical analysis and diagnostics (Rapp, 1963).

  • Structural Studies in Crystallography : Research on hydrogen bonding and sodium coordination in the crystal structure of a N-substituted Pamidronate demonstrates the utility of fluorobenzene derivatives in understanding molecular interactions and designing new materials (Reiss, Puhl, & Hägele, 2018).

  • Molecular Dynamics Simulation : Studies on the distribution and diffusion behavior of oil–water interfaces using molecular dynamics simulation highlight the importance of fluorobenzene molecules in understanding interfacial phenomena and designing nanoscale systems (Zhang et al., 2019).

Catalysis and Organic Synthesis

  • Organometallic Chemistry : The use of partially fluorinated benzenes in organometallic chemistry and transition-metal-based catalysis showcases the potential of fluorobenzene derivatives in facilitating various synthetic transformations (Pike, Crimmin, & Chaplin, 2017).

  • Aminoazidation of Alkenes : The copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide demonstrates an innovative approach to vicinal amino azides, which are valuable in synthesizing amine derivatives (Zhang & Studer, 2014).

properties

IUPAC Name

2-ethyl-2-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMDEWUKBFLACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
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1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
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1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
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1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
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1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene

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